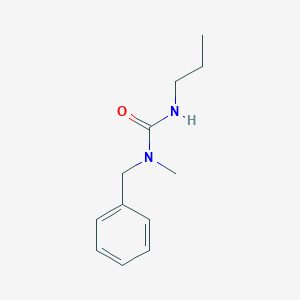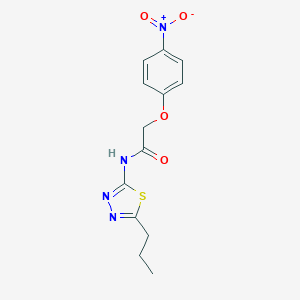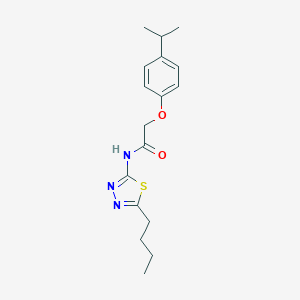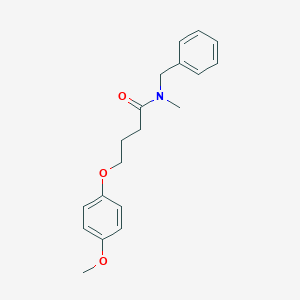
N-benzyl-N-methyl-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-N'-propylurea, also known as BMU, is a chemical compound that has been widely used in scientific research. BMU is a urea derivative that has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-N'-propylurea is not fully understood. However, it is believed that N-benzyl-N-methyl-N'-propylurea acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-benzyl-N-methyl-N'-propylurea may reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-N'-propylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, N-benzyl-N-methyl-N'-propylurea has been shown to have antioxidant properties. N-benzyl-N-methyl-N'-propylurea has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methyl-N'-propylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to the use of N-benzyl-N-methyl-N'-propylurea. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-methyl-N'-propylurea. One area of interest is the development of more potent and selective N-benzyl-N-methyl-N'-propylurea analogs that could be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-benzyl-N-methyl-N'-propylurea in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further studies are needed to elucidate the mechanism of action of N-benzyl-N-methyl-N'-propylurea and its effects on various biochemical and physiological pathways.
Synthesemethoden
N-benzyl-N-methyl-N'-propylurea can be synthesized by reacting benzyl isocyanate with N-methyl-N'-propylurea in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-N'-propylurea has been used in a variety of scientific studies, including those related to cancer, inflammation, and neurodegenerative diseases. N-benzyl-N-methyl-N'-propylurea has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-benzyl-N-methyl-N'-propylurea has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
N-benzyl-N-methyl-N'-propylurea |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-benzyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
IITDCCPHOJECSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)
![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)



![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)